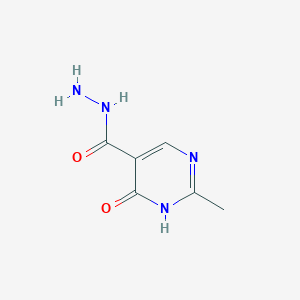
4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid hydrazide is a heterocyclic compound with significant potential in various scientific fields It is characterized by its pyrimidine ring structure, which is a common motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid hydrazide typically involves the reaction of 4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and various substituted pyrimidine compounds.
Applications De Recherche Scientifique
4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with nucleic acids, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid ethyl ester
- 2-Methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester
Uniqueness: 4-Hydroxy-2-methyl-5-pyrimidine carboxylic acid hydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C6H8N4O2 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
2-methyl-6-oxo-1H-pyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C6H8N4O2/c1-3-8-2-4(5(11)9-3)6(12)10-7/h2H,7H2,1H3,(H,10,12)(H,8,9,11) |
Clé InChI |
XPOJDTNDWVIPQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=O)N1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)
![9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B15251026.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
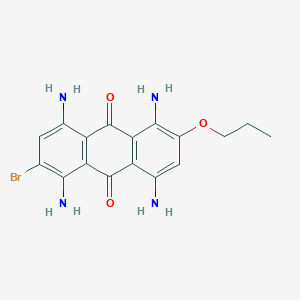
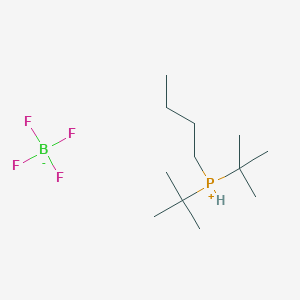
![6'-Methyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B15251041.png)

![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)
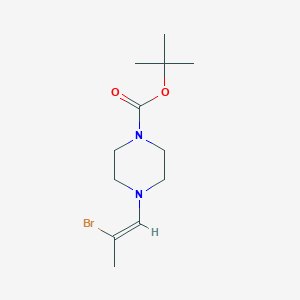

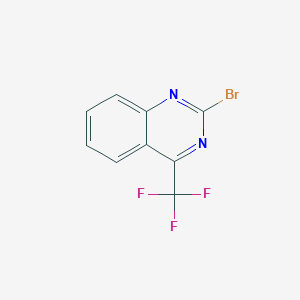
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
